molecular formula C11H12N2O2 B3010490 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid CAS No. 1780748-32-4

6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B3010490
CAS No.: 1780748-32-4
M. Wt: 204.229
InChI Key: KWOPAENCFQSGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with an isopropyl group at the 6-position and a carboxylic acid group at the 2-position. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in cellular signaling pathways, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting downstream processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances its hydrophobic interactions, while the carboxylic acid group allows for hydrogen bonding, making it a versatile compound in various applications .

Properties

IUPAC Name

6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6(2)7-3-9-8(12-5-7)4-10(13-9)11(14)15/h3-6,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOPAENCFQSGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C(N2)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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